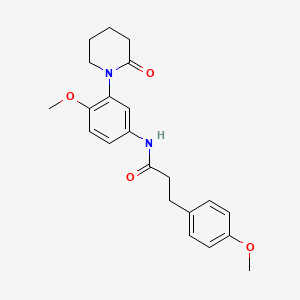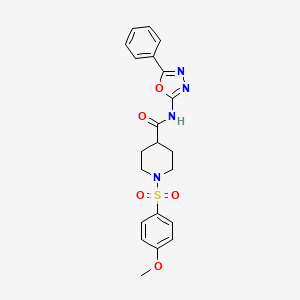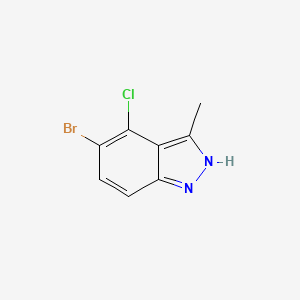
N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-3-(4-methoxyphenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-3-(4-methoxyphenyl)propanamide, also known as MMPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MMPP is a synthetic compound that belongs to the class of piperidine derivatives and has been synthesized using various methods.
科学的研究の応用
Anticancer Potential
The compound’s structure suggests potential anticancer activity. Researchers have investigated its effects on breast cancer cells. Through molecular docking and MD simulation studies, it was found that the compound has a cytotoxic activity potency against breast cancer by inhibiting estrogen receptor alpha (ERα). This property positions it as a promising candidate for further development as an anticancer agent .
Hybrid Compound Synthesis
The compound belongs to the chalcone-salicylate class. It was synthesized using a linker mode approach under reflux conditions. Spectroscopic analyses (UV-Vis, FT-IR, HRMS, 1D, and 2D NMR) confirmed its structure. The compound exhibited stronger binding free energy than tamoxifen, indicating its potential as an anticancer agent. Further exploration of its hybridization properties is warranted .
Retro-Michael Reaction
In a unique preparation, the compound 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one was synthesized using a retro-Michael reaction. Although the yield was moderate, this compound holds promise due to its bioactivity .
Crystal Growth Studies
The organic aromatic compound 4-methoxy-2-nitroaniline was successfully grown as a single crystal using acetone as a solvent. Characterization studies confirmed its structure. While not directly related to the compound , such studies contribute to our understanding of organic materials .
Antioxidant and Antibacterial Properties
Related compounds, such as 1-(4-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one, have been investigated for their antioxidant, sunscreen, and antibacterial activities. These properties highlight the potential of similar structures for various applications .
作用機序
Target of Action
The primary target of this compound is activated factor X (FXa) . FXa plays a crucial role in the coagulation cascade, which is responsible for blood clotting. The compound has an inhibitory constant of 0.08 nM for human FXa, indicating a high affinity and selectivity for this target .
Mode of Action
The compound acts as a direct inhibitor of FXa . It binds to FXa and inhibits its activity, preventing the conversion of prothrombin to thrombin, a key step in the coagulation cascade . This results in a reduction in thrombin generation and, consequently, a decrease in blood clot formation .
Biochemical Pathways
The compound’s action affects the coagulation cascade , a series of biochemical reactions that lead to the formation of a blood clot . By inhibiting FXa, the compound disrupts this cascade, reducing thrombin generation and ultimately decreasing clot formation .
Pharmacokinetics
The compound has good bioavailability, low clearance, and a small volume of distribution in animals and humans . Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο-demethyl apixaban (O-demethyl apixaban sulfate) has been identified as the major circulating metabolite of the compound in humans, but it is inactive against human FXa .
Result of Action
The inhibition of FXa by the compound leads to a decrease in thrombin generation and, consequently, a reduction in blood clot formation . This can help prevent thromboembolic diseases, which are conditions caused by blood clots blocking blood vessels .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the presence of other drugs could potentially affect its pharmacokinetics through drug-drug interactions . The compound has a low potential for such interactions
特性
IUPAC Name |
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-3-(4-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c1-27-18-10-6-16(7-11-18)8-13-21(25)23-17-9-12-20(28-2)19(15-17)24-14-4-3-5-22(24)26/h6-7,9-12,15H,3-5,8,13-14H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTWCPWTVRHLITE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2=CC(=C(C=C2)OC)N3CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-3-(4-methoxyphenyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 4-acetylbenzoate](/img/structure/B2745159.png)

![4-bromo-2-{(E)-[(3-chloro-2-fluorophenyl)imino]methyl}phenol](/img/structure/B2745161.png)
![5-((4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)sulfonyl)-2-methoxybenzamide](/img/structure/B2745162.png)
![(Z)-N-(4-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2745164.png)

![N-(3,4-dichlorophenyl)[4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxo(3-hydropyri dyl)]carboxamide](/img/structure/B2745166.png)
![4-((3-nitrobenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2745168.png)
![2-[(4-Bromophenyl)carbamoyl]-3-nitrobenzoic acid](/img/structure/B2745169.png)
![2-[1-[(2,3-Dimethoxyphenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2745170.png)
![1-(4-Methoxyphenyl)sulfonyl-2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2745173.png)
![[4-(Thian-4-yl)-1,4-diazepan-1-yl]-[4-(trifluoromethyl)phenyl]methanone](/img/structure/B2745174.png)

![3-(2-ethoxyethyl)-1,7-dimethyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2745180.png)